An In-Depth Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-methyl-1H-pyrazole-3-carbaldehyde: Properties, Reactivity, and Applications
Abstract
5-methyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block, extensively utilized in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group and a versatile pyrazole core, offers a rich landscape for chemical modification. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, it delves into its significant applications, particularly in the development of targeted therapeutics like kinase inhibitors, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the exploration and application of pyrazole-based scaffolds.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Within this important class of compounds, 5-methyl-1H-pyrazole-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate.[5][6]
The strategic placement of a methyl group at the 5-position and a formyl (aldehyde) group at the 3-position of the pyrazole ring endows this molecule with distinct reactivity profiles. The aldehyde function serves as a handle for a multitude of chemical transformations, including condensations, reductive aminations, and oxidations, while the pyrazole ring itself can undergo substitution at the N1 position. This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of vast chemical space, which is paramount in modern drug discovery.[4][6] This guide aims to provide a detailed exploration of this key molecule, bridging fundamental chemical properties with practical, field-proven applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in research and development. The key properties of 5-methyl-1H-pyrazole-3-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3273-44-7 | [7][8] |
| Molecular Formula | C₅H₆N₂O | [5][7][8] |
| Molecular Weight | 110.12 g/mol | [7][9] |
| Appearance | Solid, white to light yellow | [7][10] |
| Melting Point | 190 °C | [5] |
| Boiling Point | 294.2 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | |
| pKa | 11.76 ± 0.10 (Predicted) | [5] |
| InChI Key | CZAZDIRRZHGKBI-UHFFFAOYSA-N | [7] |
These properties are critical for designing reaction conditions, developing purification strategies, and formulating the compound for biological assays.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 5-methyl-1H-pyrazole-3-carbaldehyde.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The pyrazole ring proton will resonate as a singlet around δ 6.5-7.5 ppm. The methyl group protons (-CH₃) will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton of the pyrazole ring will exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 180-190 ppm), the carbons of the pyrazole ring (typically in the range of δ 110-150 ppm), and the methyl carbon (δ 10-20 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching of the pyrazole ring will be observed as a broad band in the region of 3100-3400 cm⁻¹. C-H stretching and bending vibrations will also be present.
Synthesis and Purification
The most common and efficient method for the synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.[11][12][13] This reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[14][15]
Synthetic Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of the Vilsmeier reagent, an electrophilic iminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12][14][15]
Caption: Workflow for the synthesis of 5-methyl-1H-pyrazole-3-carbaldehyde.
Detailed Experimental Protocol
Materials:
-
3-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Vilsmeier Reagent Preparation (Causality: This step generates the active electrophile for the formylation reaction. The reaction is highly exothermic and moisture-sensitive, necessitating anhydrous conditions and careful temperature control to prevent reagent decomposition and ensure safety).[14]
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction (Causality: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent. The reaction is typically performed at elevated temperatures to drive the substitution reaction to completion).
-
Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation (Causality: The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the acidic reaction mixture. Careful quenching on ice is necessary to control the exothermic reaction).
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (Causality: Recrystallization is an effective method for purifying the solid product, removing unreacted starting materials and by-products to achieve high purity).
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 5-methyl-1H-pyrazole-3-carbaldehyde as a crystalline solid.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-methyl-1H-pyrazole-3-carbaldehyde stems from the reactivity of both the aldehyde group and the pyrazole ring.[11]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The synthesis of these inhibitors often begins with 5-methyl-1H-pyrazole-3-carbaldehyde, which is elaborated through reactions like Knoevenagel condensation or reductive amination to append the necessary pharmacophoric groups. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [4]
Safety and Handling
5-methyl-1H-pyrazole-3-carbaldehyde is a chemical that should be handled with appropriate care in a laboratory setting.
-
Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. [7][16][17][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [16][19][20]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [16][18][19]Avoid contact with skin and eyes. [17][19]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7][17][18]Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability. [5][7]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. [16][19] Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information. [16][17][18][19][20]
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